Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide
Overview
Description
Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide is a quaternary ammonium salt belonging to the pyridinium class of compounds. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring. This specific compound features a methoxycarbonyl group at the 3-position, a methyl group at the 1-position, and a methylthio group at the 2-position, with an iodide counterion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide typically involves the quaternization of a pyridine derivative. One common method is the reaction of 3-(methoxycarbonyl)-1-methyl-2-(methylthio)pyridine with methyl iodide. This reaction proceeds via an S_N2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like acetonitrile or ethanol and elevated temperatures to accelerate the reaction. The product is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridinium ring can be reduced to a piperidine derivative under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be employed.
Major Products
Nucleophilic Substitution: Products include azido, cyano, or other substituted pyridinium salts.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-methyl-3-(methoxycarbonyl)-, iodide: Lacks the methylthio group, which may affect its reactivity and biological activity.
Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, chloride: Similar structure but with a chloride counterion, which may influence its solubility and reactivity.
Uniqueness
Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide is unique due to the presence of both the methoxycarbonyl and methylthio groups, which confer distinct chemical and biological properties. The iodide counterion also plays a role in its reactivity and solubility.
Properties
IUPAC Name |
methyl 1-methyl-2-methylsulfanylpyridin-1-ium-3-carboxylate;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2S.HI/c1-10-6-4-5-7(8(10)13-3)9(11)12-2;/h4-6H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCGEWLIFTAFO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1SC)C(=O)OC.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995972 | |
Record name | 3-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74450-88-7 | |
Record name | Pyridinium, 3-(methoxycarbonyl)-1-methyl-2-(methylthio)-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074450887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methoxycarbonyl)-1-methyl-2-(methylsulfanyl)pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50995972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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